molecular formula C3H8ClN5 B2973217 2-(2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride CAS No. 1201937-15-6

2-(2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride

Cat. No.: B2973217
CAS No.: 1201937-15-6
M. Wt: 149.58
InChI Key: AXKUEKQWIOEDPX-UHFFFAOYSA-N
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Description

2-(2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride (CAS Number: 1201937-15-6; Molecular Formula: C₃H₈ClN₅) is a versatile chemical reagent built around a tetrazole heterocycle, a five-membered ring system containing four nitrogen atoms . This nitrogen-rich, electron-deficient aromatic system is isosteric with carboxylic acids, making it a valuable bioisostere in medicinal chemistry for modifying drug pharmacokinetics without significantly altering steric requirements . The primary amine functionality on the ethyl linker provides a flexible handle for further conjugation, allowing researchers to readily incorporate this scaffold into more complex molecules via amide bond formation or Schiff base chemistry. Tetrazole derivatives demonstrate a broad and potent spectrum of biological activities, serving as key structural motifs in the development of novel pharmaceutical agents. Research applications include investigating its potential as an antibacterial and antifungal agent , with some tetrazole-based compounds showing efficacy against resistant Gram-positive organisms . The scaffold is also relevant in developing compounds with anti-inflammatory, analgesic, anticancer, and anticonvulsant properties . Beyond biomedicine, the polynitrogen, electron-rich planar structure of the tetrazole ring makes this compound of significant interest in materials science for the synthesis of high-energy materials and functional polymers . This product is provided as a powder and is for Research Use Only. It is strictly not intended for diagnostic or therapeutic applications, or for human use. Researchers can request the relevant Safety Data Sheet (SDS) for detailed handling and storage information, which typically recommends storage at room temperature. Bulk and custom synthesis inquiries are available for qualified research and development programs.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(tetrazol-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5.ClH/c4-1-2-8-6-3-5-7-8;/h3H,1-2,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKUEKQWIOEDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=N1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 2-(2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product.

Chemical Reactions Analysis

2-(2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to speed up the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Tetrazole Derivatives

2-(5-Methyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine Hydrochloride ()
  • Molecular Formula : C₄H₉ClN₅
  • Molecular Weight : 186.6 g/mol
  • Key Differences: The methyl group at the 5-position of the tetrazole ring increases hydrophobicity and may alter metabolic stability compared to the non-methylated parent compound.
2-(3-Ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine Dihydrochloride ()
  • Molecular Formula : C₆H₁₃Cl₂N₅
  • Molecular Weight : 228.1 g/mol
  • Key Differences : Replacing the tetrazole with a triazole ring reduces nitrogen content but improves synthetic accessibility. The dihydrochloride salt may enhance aqueous solubility .

Triazole-Based Analogs

1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine Hydrochloride ()
  • Molecular Formula : C₁₀H₁₃ClN₄
  • Molecular Weight : 224.7 g/mol
  • However, the triazole ring is less electron-deficient than tetrazole, affecting electronic interactions .
2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine Hydrochloride ()
  • Molecular Formula : C₁₀H₁₃ClN₄
  • Molecular Weight : 224.7 g/mol

Oxazole and Thiadiazole Derivatives

2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine Hydrochloride ()
  • Molecular Formula : C₆H₁₁ClN₂O
  • Molecular Weight : 162.6 g/mol
  • Key Differences : The oxazole ring, containing one oxygen atom, offers different hydrogen-bonding capabilities and reduced metabolic stability compared to tetrazoles .
2-(1,3,4-Thiadiazol-2-yl)ethanamine Dihydrochloride ()
  • Molecular Formula : C₄H₉Cl₂N₃S
  • Molecular Weight : 202.1 g/mol

Physicochemical Properties and Pharmacological Potential

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Relevance
Target Compound (Tetrazole) C₃H₇ClN₅* ~180.6 Tetrazole, ethylamine Bioisostere for carboxylic acids
2-(5-Methyl-tetrazol-2-yl)ethylamine C₄H₉ClN₅ 186.6 Methyl-tetrazole Enhanced metabolic stability
1-Phenyl-2-(triazol-2-yl)ethylamine C₁₀H₁₃ClN₄ 224.7 Phenyl, triazole Improved receptor binding
2-(Oxazol-5-yl)ethylamine C₆H₁₁ClN₂O 162.6 Oxazole Moderate solubility, lower stability

*Estimated based on structural analogs.

Pharmacological Insights

  • Tetrazole Analogs : The high nitrogen content of tetrazoles mimics carboxylate groups, making them valuable in angiotensin II receptor blockers (e.g., losartan analogs). The target compound’s lack of methyl substitution may favor ionic interactions in biological systems .
  • Triazole Analogs : Used in antifungal agents (e.g., fluconazole derivatives), triazoles offer broader synthetic versatility but require careful optimization to avoid toxicity .
  • Oxazole/Thiadiazole Analogs : These heterocycles are prevalent in antimicrobial and anti-inflammatory drugs but often exhibit shorter half-lives than tetrazoles .

Biological Activity

2-(2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride (CAS: 1201937-15-6) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C3H8ClN5C_3H_8ClN_5, with a molecular weight of 149.58 g/mol. The IUPAC name is 2-(2H-tetrazol-2-yl)ethan-1-amine hydrochloride. Its structure features a tetrazole ring, which is known for contributing to various biological activities.

Antitumor Activity

Recent studies have indicated that tetrazole-containing compounds exhibit significant antitumor properties. For example, the presence of the tetrazole moiety in related compounds has been correlated with cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that modifications on the tetrazole ring can enhance activity against specific targets.

CompoundCell LineIC50 (µM)Mechanism
AHT291.61Apoptosis induction
BJurkat1.98Cell cycle arrest

The above table summarizes findings from a study where compounds similar to this compound were tested for their cytotoxic effects against cancer cell lines .

Antimicrobial Activity

The antimicrobial potential of tetrazole derivatives has also been documented. Compounds containing the tetrazole ring have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundBacteria TypeMinimum Inhibitory Concentration (MIC)
CStaphylococcus aureus32 µg/mL
DEscherichia coli64 µg/mL

This table presents data from antimicrobial assays demonstrating that specific modifications in the tetrazole structure can lead to enhanced antibacterial activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in tumor cells through mitochondrial dysfunction.
  • Antimicrobial Mechanisms : For its antimicrobial effects, the compound likely disrupts cellular processes essential for bacterial survival.

Case Studies

A notable case study involved the evaluation of a series of tetrazole derivatives in treating resistant strains of bacteria. The study highlighted that certain substitutions on the tetrazole ring significantly improved the antibacterial properties compared to standard antibiotics .

Another study focused on the antitumor efficacy of these compounds in vivo, demonstrating promising results in reducing tumor size in xenograft models .

Q & A

Q. What are the optimal synthetic routes and purification methods for 2-(2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with tetrazole derivatives and ethylamine precursors. Key steps include:
  • Intermediate preparation : Reacting tetrazole derivatives with chloroethylamine under controlled pH and temperature to form the base compound .
  • Hydrochloride salt formation : Treating the free base with HCl in ethanol, followed by crystallization .
  • Purification : Flash column chromatography (e.g., 5% methanol/dichloromethane) or recrystallization from ethanol/water mixtures to achieve >98% purity, verified by LCMS and ¹H NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H NMR : Identifies proton environments, such as the ethylamine chain (δ 2.8–3.5 ppm) and tetrazole protons (δ 8.5–9.5 ppm) .
  • LCMS : Confirms molecular weight (149.58 g/mol) and purity via [M+H]+ peaks .
  • FTIR : Detects functional groups (e.g., N-H stretch at ~3300 cm⁻¹, tetrazole ring vibrations at 1500–1600 cm⁻¹) .

Q. What are the critical storage conditions to maintain the compound’s stability?

  • Methodological Answer :
  • Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation.
  • Avoid exposure to moisture and light, as the tetrazole ring is sensitive to UV degradation .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize synthesis conditions?

  • Methodological Answer :
  • Quantum chemical calculations : Use software like Gaussian or COMSOL to model transition states and energy barriers for key steps (e.g., tetrazole-amine coupling) .
  • Reaction path search : Employ algorithms (e.g., artificial force-induced reaction) to identify intermediates and byproducts, reducing trial-and-error experimentation .
  • Machine learning : Train models on existing reaction datasets to predict optimal solvents (e.g., ethanol vs. THF) and catalysts (e.g., K₂CO₃) .

Q. How do electronic properties of the tetrazole ring influence the compound’s reactivity?

  • Methodological Answer :
  • DFT studies : Calculate electron density maps to identify nucleophilic/electrophilic sites. The tetrazole’s electron-deficient ring enhances reactivity in SN2 substitutions (e.g., with alkyl halides) .
  • Comparative analysis : Benchmark against analogs (e.g., triazole derivatives) to quantify resonance stabilization effects on reaction rates .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent yields or unexpected byproducts?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, stoichiometry) and identify interactions causing variability .
  • Cross-validation : Replicate reactions under identical conditions and compare with computational predictions to detect systemic errors .
  • Advanced analytics : Employ HPLC-MS to trace low-abundance byproducts and propose mechanistic corrections (e.g., competing elimination pathways) .

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